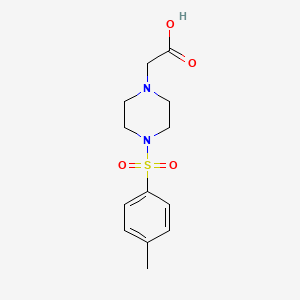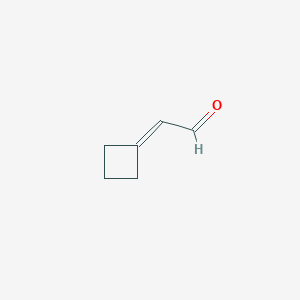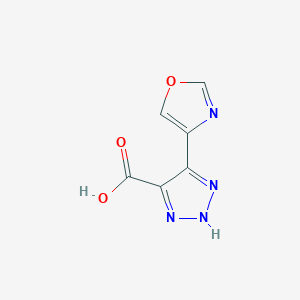
5-(1,3-oxazol-4-yl)-2H-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-oxazol-4-yl)-2H-triazole-4-carboxylic acid is a heterocyclic compound that features both oxazole and triazole rings These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-oxazol-4-yl)-2H-triazole-4-carboxylic acid typically involves the formation of the oxazole and triazole rings through cyclization reactions. One common method involves the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes to form oxazoles . The triazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives . The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1,3-oxazol-4-yl)-2H-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
5-(1,3-oxazol-4-yl)-2H-triazole-4-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(1,3-oxazol-4-yl)-2H-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain kinases or modulate GABA receptors, leading to changes in cellular signaling and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,5-Dichlorophenyl)-5-ethyloxazole-4-carboxylic acid: Known for its antimicrobial activity.
2-(3,5-Dichlorophenyl)-5-(2,2,2-trifluoroethyl)oxazole-4-carboxylic acid: Studied for its potential as a transthyretin amyloid fibril inhibitor.
Uniqueness
5-(1,3-oxazol-4-yl)-2H-triazole-4-carboxylic acid is unique due to its combination of oxazole and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound in research and development .
Eigenschaften
Molekularformel |
C6H4N4O3 |
|---|---|
Molekulargewicht |
180.12 g/mol |
IUPAC-Name |
5-(1,3-oxazol-4-yl)-2H-triazole-4-carboxylic acid |
InChI |
InChI=1S/C6H4N4O3/c11-6(12)5-4(8-10-9-5)3-1-13-2-7-3/h1-2H,(H,11,12)(H,8,9,10) |
InChI-Schlüssel |
VZCXKOHNLNXONI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CO1)C2=NNN=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


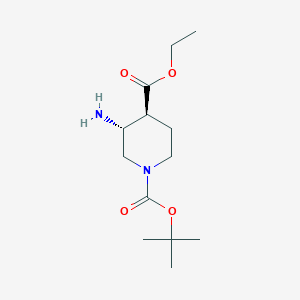

![N-Methyl-N-[2-(methylamino)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13324692.png)
![2-(Chloromethyl)furo[3,2-c]pyridine](/img/structure/B13324697.png)
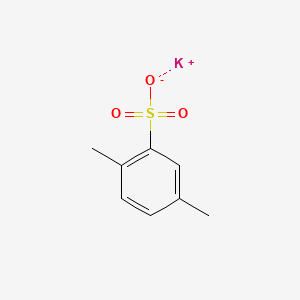

![2-[4-(Trifluoromethyl)piperidin-2-yl]acetic acid](/img/structure/B13324704.png)



![11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13324717.png)
